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Hydroxy-PEG7-Boc

Cat. No.: B1192899
M. Wt: 454.6 g/mol
InChI Key: MEUULGVIOWAYGZ-UHFFFAOYSA-N
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Description

Contextualization of Polyethylene (B3416737) Glycol (PEG) Derivatives in Advanced Molecular Design Strategies

Polyethylene glycol (PEG) derivatives are a class of polymers synthesized from ethylene (B1197577) oxide, forming repeating units of –(O–CH2–CH2)–. jenkemusa.com These compounds are widely utilized in various scientific fields, including drug delivery, bioconjugation, and materials science, due to their unique set of properties. chempep.com The covalent attachment of PEG chains to molecules, a process known as PEGylation, can significantly enhance the pharmaceutical and pharmacological properties of biopharmaceuticals. nih.govcreativepegworks.com

The advantages of incorporating PEG moieties into molecular designs are numerous and well-documented. chempep.com They include:

Increased Water Solubility: The hydrophilic nature of the PEG chain improves the solubility of hydrophobic molecules in aqueous environments. chempep.comprecisepeg.com

Enhanced Biocompatibility: PEGs are generally non-toxic and non-immunogenic, making them suitable for in vivo applications. chempep.comhuatengsci.com

Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a molecule, leading to reduced renal clearance and a longer circulation half-life in the body. chempep.comprecisepeg.com

Reduced Immunogenicity: The "stealth" properties conferred by the PEG hydration shell can shield molecules from the immune system. chempep.com

PEG derivatives are available in various forms, including linear and branched structures, and can be monodisperse, with a single, defined molecular weight, or polydisperse, with a distribution of molecular weights. jenkemusa.combiochempeg.combiochempeg.com The ability to synthesize PEGs with specific lengths and to attach a variety of reactive functional groups to their termini has greatly expanded their utility in creating advanced molecular architectures. jenkemusa.com

Structural Features and Heterobifunctional Nature of Hydroxy-PEG7-t-butyl ester as a Synthetic Scaffold

Hydroxy-PEG7-t-butyl ester is a specialized, monodisperse PEG derivative that embodies the advantageous properties of PEG linkers while offering specific functionalities for controlled chemical synthesis. broadpharm.com Its structure consists of a seven-unit ethylene glycol chain, which provides a flexible, hydrophilic spacer. broadpharm.com

The key to its utility lies in its heterobifunctional nature. It possesses two distinct reactive groups at its termini: a hydroxyl (-OH) group and a tert-butyl ester (-C(O)O-t-Bu) group. broadpharm.comchemicalbook.com

The hydroxyl group is a versatile functional handle that can be further derivatized or replaced with other reactive moieties, allowing for subsequent conjugation to a molecule of interest. broadpharm.comchemicalbook.com

The tert-butyl ester serves as a protecting group for a carboxylic acid. This group is stable under many reaction conditions but can be selectively cleaved under acidic conditions to reveal the carboxylic acid. broadpharm.comchemicalbook.comresearchgate.net

This orthogonal reactivity makes Hydroxy-PEG7-t-butyl ester an ideal synthetic scaffold. It allows for a stepwise and controlled approach to building complex molecules, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). medchemexpress.commedchemexpress.comsigmaaldrich.comchemicalbook.com In these applications, the linker connects a targeting moiety (like an antibody or a ligand for a specific protein) to a payload (like a cytotoxic drug or an E3 ligase ligand). medchemexpress.commedchemexpress.comfujifilm.com The defined length of the PEG7 chain also allows for precise control over the distance between the two connected entities, which can be critical for their biological activity.

Table 1: Chemical Properties of Hydroxy-PEG7-t-butyl ester

PropertyValueSource
Chemical Formula C21H42O10 broadpharm.com
Molecular Weight 454.55 g/mol broadpharm.com
CAS Number 2737223-20-8 broadpharm.com
Appearance Liquid or Solid sigmaaldrich.comxcessbio.com
Solubility Soluble in water, DMSO, DMF, and DCM broadpharm.com

Historical Development and Expanding Role of PEG-Based Linkers in Academic Disciplines

The application of polyethylene glycol in biological research dates back to the 1970s. chempep.comhuatengsci.com Initially, researchers conjugated PEG to proteins to reduce their immunogenicity and extend their circulation time in the bloodstream. chempep.combiochempeg.com This pioneering work laid the foundation for the development of PEGylated therapeutics.

The 1990s saw a significant advancement with the emergence of monodisperse PEG linkers with well-defined molecular weights and terminal functionalities. chempep.com This development enabled more precise and controlled bioconjugation strategies, moving the field from using polydisperse PEG mixtures to highly pure, single-structure derivatives. chempep.comschem.jp

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H42O10 B1192899 Hydroxy-PEG7-Boc

Properties

Molecular Formula

C21H42O10

Molecular Weight

454.6 g/mol

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C21H42O10/c1-21(2,3)31-20(23)4-6-24-8-10-26-12-14-28-16-18-30-19-17-29-15-13-27-11-9-25-7-5-22/h22H,4-19H2,1-3H3

InChI Key

MEUULGVIOWAYGZ-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>97% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Hydroxy-PEG7-t-butyl ester

Origin of Product

United States

Advanced Synthetic Methodologies for Hydroxy Peg7 T Butyl Ester and Analogues

Optimized Reaction Pathways for Primary Synthesisbiopacificmip.org

The primary synthesis of Hydroxy-PEG7-t-butyl ester is a multi-step process that involves the careful construction of the polyethylene (B3416737) glycol (PEG) backbone and the strategic introduction of terminal functional groups. The optimization of these pathways is crucial for achieving high yields and purity of the final product.

Esterification Reactions for t-Butyl Ester Formation: Mechanistic Considerations and Yield Optimizationacs.orgnih.gov

The formation of the t-butyl ester group is a key step in the synthesis of Hydroxy-PEG7-t-butyl ester. This protective group is valued for its stability under various conditions and its susceptibility to removal under specific acidic conditions. chemicalbook.combroadpharm.com

One common method for esterification involves the reaction of a carboxylic acid with tert-butyl acetate (B1210297) in the presence of a strong acid catalyst, such as perchloric acid. nih.gov The mechanism proceeds through the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity and facilitates nucleophilic attack by the tert-butyl alcohol (formed in situ from the acetate).

Another widely used method is the reaction of the carboxylic acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This reaction proceeds through the formation of a mixed anhydride, which is then attacked by a nucleophile.

Yield optimization for these reactions depends on several factors, including the choice of solvent, reaction temperature, and the stoichiometry of the reactants. Anhydrous conditions are often necessary to prevent hydrolysis of the ester product. The use of an excess of the t-butylating agent can also drive the reaction to completion.

MethodReagentsTypical YieldKey Considerations
Acid-Catalyzed EsterificationCarboxylic acid, tert-butyl acetate, Perchloric acid~70% nih.govRequires strong acid catalyst; anhydrous conditions are crucial.
Boc Anhydride MethodCarboxylic acid, Di-tert-butyl dicarbonate ((Boc)₂O), DMAP40-75% nih.govMilder conditions compared to strong acid catalysis.

Controlled Oligomerization and Terminal Hydroxyl Functionalization of PEG Scaffoldsbiopacificmip.orgnih.gov

The synthesis of the PEG7 backbone requires precise control over the oligomerization of ethylene (B1197577) oxide to achieve the desired chain length. Anionic ring-opening polymerization is a standard technique for this purpose, often initiated by a nucleophile like an alkoxide. acs.org This "living" polymerization process allows for the sequential addition of monomer units, resulting in a narrow molecular weight distribution. acs.org

Iterative growth strategies have also been developed to produce monodisperse PEG derivatives with high precision. figshare.comacs.org These methods involve the stepwise addition of protected ethylene glycol units, allowing for the construction of specific oligomer lengths.

Ensuring the presence of a terminal hydroxyl group is essential for the "hydroxy" functionality of the target compound. This is typically achieved by quenching the living polymerization with a proton source or by using a protected initiator that can be deprotected at a later stage to reveal the hydroxyl group.

Purification and Isolation Protocols for Research-Grade Compound Puritybiopacificmip.org

Achieving research-grade purity for Hydroxy-PEG7-t-butyl ester necessitates the removal of impurities such as unreacted starting materials, byproducts from side reactions, and PEG chains of incorrect lengths. A combination of chromatographic techniques is often employed to isolate the desired compound.

Size-Exclusion Chromatography (SEC) is effective for separating PEGylated compounds based on their hydrodynamic radius. This technique can efficiently remove low molecular weight impurities and unreacted PEG.

Ion-Exchange Chromatography (IEX) separates molecules based on their net charge. This method is particularly useful for purifying PEG derivatives that have charged functional groups, or for removing charged impurities.

Hydrophobic Interaction Chromatography (HIC) separates molecules based on their hydrophobicity. While less common for PEG purification, it can serve as a complementary method to IEX.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for separating PEG esters. nih.govresearchgate.net It separates molecules based on their polarity, with non-polar molecules having longer retention times on a non-polar stationary phase. This method is often used in the final purification steps to achieve high purity.

TechniqueSeparation PrincipleApplication in Purifying Hydroxy-PEG7-t-butyl ester
Size-Exclusion Chromatography (SEC)Hydrodynamic RadiusRemoval of low molecular weight byproducts and unreacted PEG.
Ion-Exchange Chromatography (IEX)Net ChargeRemoval of charged impurities.
Hydrophobic Interaction Chromatography (HIC)HydrophobicitySupplementary purification method.
Reversed-Phase HPLC (RP-HPLC)PolarityFinal purification to achieve high purity and separate isomers. nih.gov

Green Chemistry Approaches and Scalable Synthesis for Research Demandsmdpi.com

The increasing demand for PEG derivatives in research has spurred the development of more sustainable and scalable synthetic methods. Green chemistry principles are being applied to minimize the environmental impact of production.

One approach is the use of polyethylene glycol itself as a green reaction medium. nsf.govsioc-journal.cnresearchgate.net PEGs are biodegradable, non-toxic, and can often be recycled, making them an attractive alternative to volatile organic solvents. sioc-journal.cn

Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, is another green approach. mdpi.com Ball milling has been used to synthesize PEG derivatives, reducing solvent waste and energy consumption. mdpi.com

Chemical Transformations and Orthogonal Functionalization Strategies of Hydroxy Peg7 T Butyl Ester

Selective Reactions at the Hydroxyl Terminus

The terminal hydroxyl group of Hydroxy-PEG7-t-butyl ester is a primary alcohol, offering a versatile reaction site for a multitude of chemical transformations. Its modification is typically the first step in a multi-step conjugation strategy, leveraging the stability of the t-butyl ester at the opposite terminus. The chemoselective transformation of this hydroxyl group is crucial for creating advanced bioconjugation precursors. nih.gov

The hydroxyl group can be readily converted into esters or amides to link it to other molecules or to introduce more reactive functional groups.

Esterification: The hydroxyl group can be esterified with a carboxylic acid, typically activated as an acyl chloride or with a carbodiimide (B86325) coupling agent. This reaction creates a direct ester linkage to a molecule of interest.

Active Esters for Amide Formation: A common strategy for creating precursors for protein conjugation involves converting the hydroxyl group into an activated ester, such as an N-hydroxysuccinimidyl (NHS) ester. This is a two-step process: first, the hydroxyl group is reacted with a reagent like phosgene (B1210022) or a phosgene equivalent to form a chloroformate. This intermediate is then reacted with N-hydroxysuccinimide to yield a succinimidyl carbonate. This activated ester can then react efficiently with primary amines on biomolecules, such as the lysine (B10760008) residues on proteins, to form a stable carbamate (B1207046) (urethane) linkage, which is an amide analog. researchgate.net This ester-mediated approach is fundamental in creating bioconjugation-ready PEG linkers. nih.govnih.gov

For applications requiring higher stability than an ester linkage, which can be susceptible to hydrolysis, ether and urethane (B1682113) bonds are preferred.

Etherification: The formation of an ether bond provides a highly stable, non-hydrolyzable linkage. The hydroxyl group can be deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a leaving group (e.g., a halide or tosylate) on another molecule in a Williamson ether synthesis.

Urethane Formation: The hydroxyl group reacts readily with isocyanates to form stable urethane (carbamate) linkages. This reaction is highly efficient and proceeds without the need for a catalyst, providing a robust method for conjugating the PEG linker to molecules containing an isocyanate group.

The hydroxyl terminus is an ideal site for introducing bioorthogonal reactive groups for "click chemistry," a set of reactions known for their high specificity, efficiency, and biocompatibility. interchim.frthermofisher.com

Azide (B81097) Introduction: The hydroxyl group can be converted into an azide, a key functional group for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). A common method involves a two-step procedure: first, the alcohol is converted to a better leaving group, such as a tosylate or mesylate. Subsequently, the leaving group is displaced by an azide nucleophile (e.g., sodium azide). nih.gov

Alkyne Introduction: Alternatively, a terminal alkyne can be installed. This is typically achieved by reacting the hydroxyl group with a molecule that contains both a terminal alkyne and a functional group reactive towards alcohols, such as a carboxylic acid (to form an ester) or an isocyanate (to form a urethane). Metal-catalyzed O-H insertion reactions using a diazoester-functionalized coupling partner can also install a terminal alkyne. nih.gov

Below is a table summarizing common strategies for functionalizing the hydroxyl terminus.

Target Functionality Reagents/Method Resulting Linkage Key Features

| Active Ester | 1. Phosgene or equivalent 2. N-Hydroxysuccinimide (NHS) | Succinimidyl Carbonate | Precursor for reaction with amines to form stable carbamates. | | Ether | 1. Strong base (e.g., NaH) 2. Alkyl halide (R-X) | Ether (R-O-PEG) | Highly stable and resistant to hydrolysis. | | Urethane | Isocyanate (R-N=C=O) | Urethane (R-NH-COO-PEG) | Stable, high-yield reaction without byproducts. | | Azide | 1. TsCl, pyridine (B92270) 2. NaN₃ | Azide (-N₃) | Bioorthogonal handle for click chemistry (CuAAC, SPAAC). | | Alkyne | Alkyne-carboxylic acid, DCC/DMAP | Ester | Bioorthogonal handle for click chemistry. |

Acid-Labile Deprotection of the t-Butyl Ester Moiety for Carboxylic Acid Generation

The t-butyl ester serves as a robust protecting group for the carboxylic acid functionality. It is stable to a wide range of nucleophilic and basic conditions, allowing for extensive modification of the hydroxyl terminus. Cleavage of the t-butyl group is typically achieved under acidic conditions to unmask the carboxylic acid, which can then be used for subsequent conjugation, for example, to form an amide bond with an amine-containing molecule. organic-chemistry.orgorganic-chemistry.org

The deprotection of a t-butyl ester proceeds through an acid-catalyzed elimination mechanism. The reaction is initiated by the protonation of one of the ester's oxygen atoms. stackexchange.com Cleavage of the carbon-oxygen bond follows, leading to the formation of a carboxylic acid and a relatively stable tertiary carbocation (the t-butyl cation). stackexchange.com

This carbocation is then neutralized, typically by losing a proton to form isobutylene (B52900), a volatile gas. stackexchange.com The formation and subsequent removal of isobutylene from the reaction mixture make the deprotection thermodynamically favorable and essentially irreversible. Kinetically, the reaction rate is dependent on the acid strength and temperature. Harsh conditions, such as high temperatures, can accelerate the cleavage. acs.orgnih.gov

A variety of acidic reagents and solvent systems can be employed for the cleavage of t-butyl esters, with the choice depending on the sensitivity of other functional groups in the molecule.

Strong Acids: Trifluoroacetic acid (TFA) is the most common reagent for t-butyl ester deprotection. stackexchange.com It is typically used either neat or as a solution in a non-nucleophilic solvent like dichloromethane (B109758) (DCM). The reaction is often complete within a few hours at room temperature. Other strong acids like phosphoric acid have also been shown to be effective. organic-chemistry.orgorganic-chemistry.org

Mild Catalytic Systems: For sensitive substrates, milder deprotection methods have been developed. One such protocol uses a catalytic amount of a triarylamminium radical cation, known as magic blue (MB•+), in combination with a sacrificial silane (B1218182) like triethylsilane. acs.org This system facilitates the cleavage of the C-O bond under mild conditions without the need for strong acids or high temperatures. organic-chemistry.orgacs.org

Solvent and Thermal Effects: The choice of solvent can significantly influence the reaction. The use of acidic fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP), can promote the thermolytic cleavage of t-butyl esters at elevated temperatures, often without any additional acid catalyst. researchgate.net Furthermore, reagent-free thermal deprotection has been demonstrated in continuous plug flow reactors at high temperatures (120–240°C), showcasing an alternative for specific applications. nih.gov

The table below outlines various conditions for t-butyl ester deprotection.

Reagent/Catalyst System Solvent Temperature Key Features
Trifluoroacetic Acid (TFA) Dichloromethane (DCM) or neat Room Temperature Standard, highly effective method. stackexchange.com
Phosphoric Acid (aq.) - Room Temperature Environmentally benign and mild alternative. organic-chemistry.orgorganic-chemistry.org
Magic Blue (MB•+) / Triethylsilane Dichloromethane (DCM) Room Temperature Mild, catalytic system for sensitive substrates. acs.org
2,2,2-Trifluoroethanol (TFE) TFE Reflux Thermolytic cleavage without strong acid. researchgate.net
None (Thermal) Protic Solvents (e.g., H₂O) 120-240 °C Reagent-free method using a continuous flow reactor. nih.gov

Applications of Hydroxy Peg7 T Butyl Ester As a Versatile Molecular Building Block in Research

Engineering of Advanced Bioconjugates for Chemical Biology Studies

The unique architecture of Hydroxy-PEG7-t-butyl ester makes it an ideal scaffold for engineering advanced bioconjugates. Bioconjugation, the chemical linking of two or more molecules where at least one is a biomolecule, is a fundamental technique for elucidating biological processes. precisepeg.com The PEG7 linker provides a flexible, hydrophilic spacer that can improve the solubility and reduce steric hindrance of the final conjugate, while its terminal functional groups offer handles for covalent attachment to a wide range of biomolecules. axispharm.comchempep.com

Covalent Attachment to Peptides and Proteins for Mechanistic Investigations

The covalent modification of peptides and proteins, often termed PEGylation, is a widely used strategy to enhance the therapeutic and research potential of these biomolecules. Hydroxy-PEG7-t-butyl ester is a valuable tool in this context, enabling the creation of well-defined protein conjugates for mechanistic studies.

The synthetic utility of this linker lies in its two distinct functional ends. The terminal hydroxyl group can be activated or modified to react with specific amino acid residues on a protein's surface, such as the primary amines of lysine (B10760008) residues. Alternatively, the t-butyl ester can be deprotected using an acid like trifluoroacetic acid (TFA) to yield a free carboxylic acid. broadpharm.com This carboxyl group can then be activated, for example, with N-hydroxysuccinimide (NHS) or a tetrafluorophenyl (TFP) ester, to create a highly reactive species that efficiently couples with primary amines on the protein to form stable amide bonds. vectorlabs.commedkoo.com This sequential approach allows for multi-step conjugation strategies, where the linker can first be attached to one molecule via its hydroxyl end and then, after deprotection, to a protein.

Linker Applications in Nucleic Acid and Oligosaccharide Conjugation for Research Tools

The versatility of Hydroxy-PEG7-t-butyl ester extends to the synthesis of research tools involving nucleic acids and oligosaccharides. The conjugation of PEG linkers to these biomolecules can improve their pharmacokinetic properties and enable the attachment of labels or other functional moieties.

For nucleic acid conjugation, a common strategy involves introducing an amine group onto the oligonucleotide during solid-phase synthesis. The Hydroxy-PEG7-t-butyl ester can be deprotected to unmask its carboxylic acid, which is then activated (e.g., as an NHS-ester). This activated PEG linker subsequently reacts with the amino-modified oligonucleotide to form a stable conjugate. researchgate.net

In oligosaccharide conjugation, the carbohydrate moiety can be chemically modified to introduce a reactive handle. For instance, the sugar can be mildly oxidized with periodate (B1199274) to generate aldehyde groups. A derivative of the Hydroxy-PEG7-t-butyl ester, where the hydroxyl group is converted to a hydrazide, can then react with the aldehyde to form a hydrazone bond. nih.gov This method allows for the site-specific PEGylation of glycoproteins and other carbohydrates, creating valuable tools for studying glycan-protein interactions and other biological recognition events. nih.govaxispharm.com

Development of Modifiable Linkers for Targeted Protein Degradation Studies (e.g., PROTAC Constructs)

Targeted protein degradation using Proteolysis-Targeting Chimeras (PROTACs) has emerged as a powerful research and therapeutic strategy. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker connecting the two binding ligands is a critical component of PROTAC design, influencing the formation and stability of the ternary complex.

Hydroxy-PEG7-t-butyl ester serves as an excellent starting material for the synthesis of these crucial linkers. Its defined length, flexibility, and hydrophilicity are desirable properties for optimizing PROTAC efficacy. Researchers can utilize the orthogonal nature of the linker's functional groups to sequentially attach the E3 ligase ligand and the target protein binder. For example, the hydroxyl group can be used as an attachment point for one ligand, followed by deprotection of the t-butyl ester and coupling of the second ligand to the newly revealed carboxylic acid. This modular approach allows for the systematic variation of linker length and attachment points to fine-tune the biological activity of the resulting PROTAC.

Design and Synthesis of Functional Polymeric Materials for Research Models

Beyond bioconjugation, Hydroxy-PEG7-t-butyl ester is a valuable monomer for the synthesis of functional polymeric materials used to create research models that mimic biological environments. Its bifunctional nature allows it to be incorporated into polymer chains, imparting PEG's characteristic hydrophilicity and biocompatibility to the final material.

Incorporation into Block Copolymers and Graft Copolymers for Controlled Release Investigations

The hydroxyl group of Hydroxy-PEG7-t-butyl ester can act as an initiator for the ring-opening polymerization (ROP) of cyclic monomers like ε-caprolactone or lactide. nih.gov This process grows a polyester (B1180765) chain from the hydroxyl end of the PEG molecule, resulting in the formation of an amphiphilic diblock copolymer (PEG-b-polyester). These copolymers can self-assemble in aqueous solutions into structures like micelles or polymersomes, which are extensively studied as nanocarriers for controlled drug release. The hydrophobic polyester core can encapsulate therapeutic agents, while the hydrophilic PEG corona provides stability and shields the carrier from the immune system.

Furthermore, the hydroxyl group can be modified to introduce a polymerizable moiety, such as a methacrylate (B99206) group. This converts the molecule into a "macromonomer" which can then be copolymerized with other monomers via techniques like atom transfer radical polymerization (ATRP) to form graft copolymers. nih.govsemanticscholar.org In these structures, PEG chains are grafted as side chains onto a different polymer backbone, creating materials with tunable properties for applications in drug delivery and surface modification. mdpi.com

Fabrication of Hydrogel Scaffolds for In Vitro Cell Culture and 3D Tissue Mimicry

Hydrogels are water-swollen polymer networks that are widely used as scaffolds in tissue engineering and 3D cell culture because they can mimic the physical properties of the natural extracellular matrix (ECM). nih.gov Poly(ethylene glycol) (PEG)-based hydrogels are particularly popular due to their biocompatibility and resistance to non-specific protein adsorption, which provides a "blank slate" for researchers to introduce specific biological cues. nih.gov

Hydroxy-PEG7-t-butyl ester can be used as a precursor in the fabrication of these hydrogels. The terminal hydroxyl group can be functionalized, for example, by reacting it with acryloyl chloride to form an acrylate (B77674) ester. This acrylated PEG derivative can then participate in free-radical polymerization, often initiated by light (photopolymerization), to form a crosslinked hydrogel network. vectorlabs.com By controlling the concentration of the PEG precursor and the crosslinking density, researchers can precisely tune the mechanical properties (e.g., stiffness) and swelling behavior of the hydrogel to mimic different types of soft tissues, providing realistic 3D environments for cell culture studies. nih.gov

Synthetic Strategies Utilizing Hydroxy-PEG7-t-butyl ester

ApplicationRole of -OH GroupRole of -COOC(CH3)3 GroupResulting Structure
Peptide/Protein Conjugation Can be activated for coupling to amino acids.Deprotected to -COOH, then activated for coupling to amines.PEGylated peptide/protein
PROTAC Synthesis Attachment point for one ligand (e.g., E3 ligase binder).Deprotected to -COOH for attachment of the second ligand.Heterobifunctional PROTAC
Block Copolymer Synthesis Initiator for Ring-Opening Polymerization (ROP).Remains as a terminal group on the final polymer.Amphiphilic diblock copolymer (e.g., PEG-b-PCL)
Hydrogel Fabrication Functionalized to a polymerizable group (e.g., acrylate).Not directly involved in polymerization.Crosslinked polymer network

Surface Functionalization of Nanoparticles and Biomaterials for Biosensing and Research Tool Development

In principle, Hydroxy-PEG7-t-butyl ester is well-suited for the surface functionalization of nanoparticles and biomaterials. The hydroxyl end of the molecule could be used to anchor the linker to the surface of materials like metal oxide nanoparticles or other substrates with complementary reactive groups. The hydrophilic PEG chain would then extend from the surface, providing a biocompatible and anti-fouling layer that can reduce non-specific protein adsorption. Following the deprotection of the t-butyl ester to reveal a carboxylic acid, this terminal group could be activated to immobilize biorecognition elements such as antibodies or nucleic acids, thereby creating a functional biosensor. However, specific studies demonstrating this process and reporting on the performance of biosensors constructed with Hydroxy-PEG7-t-butyl ester are not available in the reviewed literature.

Utilization in the Design of Small Molecule Probes and Chemical Tools for Biological Investigations

The design of small molecule probes for biological research often requires the incorporation of linker molecules to connect a targeting moiety with a reporter tag or an affinity handle. Hydroxy-PEG7-t-butyl ester's structure is amenable to such applications, yet specific examples are not documented in the available scientific literature.

Fluorophore and Reporter Tag Conjugation for Imaging Studies

For the development of fluorescent probes, a researcher could theoretically react the hydroxyl group of Hydroxy-PEG7-t-butyl ester with a small molecule that has a high affinity for a biological target. Subsequently, the t-butyl ester could be removed, and the resulting carboxylic acid could be coupled to an amine-functionalized fluorophore. The PEG7 spacer would serve to distance the fluorophore from the targeting molecule, potentially reducing steric hindrance and minimizing any quenching effects. While this synthetic strategy is plausible, there are no specific reports of its implementation using Hydroxy-PEG7-t-butyl ester.

Affinity Ligand Development for Target Identification Research

In a similar vein, Hydroxy-PEG7-t-butyl ester could be employed in the synthesis of affinity ligands for "pull-down" experiments aimed at identifying the cellular targets of a bioactive small molecule. The hydroxyl group could be attached to the small molecule of interest. After deprotection of the ester, the terminal carboxylic acid could be conjugated to a solid support, such as agarose (B213101) or magnetic beads. This would create an affinity matrix capable of capturing binding partners of the small molecule from a cell lysate. Despite the clear potential for this application, the scientific literature lacks specific instances of Hydroxy-PEG7-t-butyl ester being used for this purpose.

Physicochemical and Conformational Considerations for Hydroxy Peg7 T Butyl Ester in Research Systems

Influence of PEG Chain Length (n=7) on Hydrodynamic Volume and Steric Shielding in Aqueous Environments

The length of the polyethylene (B3416737) glycol (PEG) chain is a primary determinant of the molecule's physical behavior in solution. For Hydroxy-PEG7-t-butyl ester, the seven ethylene (B1197577) glycol units create a specific spatial footprint that directly influences its interactions within a biological system.

This increased hydrodynamic volume is also the basis for the phenomenon of steric shielding . The flexible PEG chain sweeps through a volume of solution, creating a hydrated, neutral barrier on the surface of a conjugated molecule nih.govresearchgate.net. This shield can physically mask epitopes, reducing immunogenicity and antigenicity, and can prevent the close approach of other macromolecules, such as proteolytic enzymes, thereby increasing the stability of the conjugate nih.govbiochempeg.com. Studies have demonstrated that PEGylation provides a steric barrier that can inhibit the adhesion of pathogens and reduce non-specific interactions nih.govacs.org. The degree of this shielding effect is dependent on the PEG chain length; while a PEG7 chain offers a moderate shielding effect, longer chains would provide a more pronounced barrier nih.govacs.org.

Table 1: Physicochemical Properties of Hydroxy-PEG7-t-butyl ester
PropertyValueReference
CAS Number2737223-20-8 medkoo.com
Molecular FormulaC21H42O10 medkoo.com
Molecular Weight454.56 g/mol medkoo.com
Exact Mass454.28 Da medkoo.com
PEG Units (n)7-

Impact of Molecular Architecture on Solubility and Biocompatibility in In Vitro Research

The molecular architecture of Hydroxy-PEG7-t-butyl ester is specifically designed to impart desirable properties for its use in biological research. The molecule can be deconstructed into three key components: the hydrophilic PEG7 chain, a terminal hydroxyl group, and a t-butyl ester protected carboxyl group chemicalbook.comvectorlabs.com.

Biocompatibility is another hallmark of PEG-containing molecules. PEG is generally considered biologically inert, non-toxic, and possessing low immunogenicity wikipedia.orgthermofisher.comresearchgate.net. This makes PEGylated compounds, including those made with Hydroxy-PEG7-t-butyl ester, suitable for use in cell-based assays and other in vitro biological systems where minimizing cellular toxicity and non-specific interactions is paramount. The t-butyl ester group serves as a protecting group for a carboxylic acid, rendering that end of the molecule temporarily inert and more hydrophobic. This protection can be removed under acidic conditions to reveal the carboxylic acid, allowing for sequential and controlled conjugation reactions chemicalbook.comvectorlabs.com.

Table 3: Contribution of Molecular Components to Overall Properties
ComponentPrimary ContributionReference
Hydroxyl (-OH) GroupProvides a reactive site for further conjugation and enhances hydrophilicity. chemicalbook.comvectorlabs.com
PEG7 SpacerConfers solubility, flexibility, biocompatibility, and provides steric shielding. wikipedia.orgprecisepeg.comthermofisher.com
t-butyl ester GroupProtects a carboxylic acid for controlled, sequential reactions; can be deprotected under acidic conditions. chemicalbook.comvectorlabs.com

Advanced Analytical Characterization of Hydroxy Peg7 T Butyl Ester and Derived Research Constructs

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic analysis provides fundamental insights into the molecular architecture of Hydroxy-PEG7-t-butyl ester. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are employed synergistically to provide an unambiguous structural assignment.

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of Hydroxy-PEG7-t-butyl ester. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra offer detailed information about the chemical environment of each atom in the molecule. Analysis is typically conducted in deuterated solvents such as chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum for Hydroxy-PEG7-t-butyl ester is characterized by several key signals:

A prominent singlet in the upfield region corresponding to the nine equivalent protons of the t-butyl group.

A complex series of overlapping signals in the mid-field region (typically 3.5-3.7 ppm) characteristic of the repeating ethylene (B1197577) glycol (-O-CH₂-CH₂-) units of the PEG chain.

Distinct triplets for the methylene (B1212753) groups adjacent to the terminal alcohol and the ester linkage, which appear at slightly different chemical shifts from the main PEG backbone.

A signal for the terminal hydroxyl (-OH) proton, whose chemical shift is variable and depends on concentration and solvent.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. Key expected resonances include:

Signals for the quaternary and methyl carbons of the t-butyl group.

A cluster of peaks around 70 ppm corresponding to the carbons of the ethylene glycol backbone.

Distinct signals for the carbons adjacent to the terminal hydroxyl group and the ester carbonyl group.

A downfield signal for the ester carbonyl carbon.

The combination of ¹H and ¹³C NMR data allows for the complete and unambiguous assignment of the molecule's structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Hydroxy-PEG7-t-butyl ester Predicted values are based on standard chemical shift tables and data for analogous structures.

Assignment ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm)
-C(CH ₃)₃ ~1.45 Singlet ~28.1
-C (CH₃)₃ - - ~80.5
C =O - - ~170.8
-CH₂ -C=O ~2.50 Triplet ~36.0
C=O-O-CH₂ - ~3.68 Triplet ~67.5
-O-CH₂ -CH₂ -O- (PEG backbone) ~3.64 Multiplet ~70.5
HO-CH₂ - ~3.71 Triplet ~61.5

| H O-CH₂- | Variable | Singlet (broad) | - |

Mass spectrometry is indispensable for confirming the molecular weight of Hydroxy-PEG7-t-butyl ester and assessing its purity. Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to generate intact molecular ions with minimal fragmentation.

Electrospray Ionization-Mass Spectrometry (ESI-MS) is well-suited for analyzing polar molecules like PEGs. The analysis typically reveals the protonated molecule [M+H]⁺ or adducts with alkali metal ions, such as the sodium [M+Na]⁺ or potassium [M+K]⁺ adducts, which are commonly present in trace amounts. The high-resolution mass measurement provides an accurate molecular formula, confirming the elemental composition.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is also highly effective for PEG compounds and is noted for its high throughput. medkoo.com This technique is particularly useful for verifying the monodispersity of the compound, which should ideally show a single major peak corresponding to its molecular weight, confirming the absence of other PEG oligomers.

For Hydroxy-PEG7-t-butyl ester, with a molecular formula of C₂₁H₄₂O₁₀, the theoretical molecular weight is 454.56 g/mol and the exact mass is 454.2829 g/mol . rsc.org The observed mass-to-charge ratios (m/z) in the mass spectrum should closely match these calculated values.

Table 2: Expected m/z Values in Mass Spectrometry for Hydroxy-PEG7-t-butyl ester

Ion Species Formula Calculated Exact Mass (m/z)
[M+H]⁺ [C₂₁H₄₃O₁₀]⁺ 455.2905
[M+Na]⁺ [C₂₁H₄₂O₁₀Na]⁺ 477.2724

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in Hydroxy-PEG7-t-butyl ester. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific chemical bonds.

The key characteristic absorption bands expected in the spectrum include:

A broad, strong band in the region of 3600-3200 cm⁻¹ due to the O-H stretching vibration of the terminal alcohol group.

Multiple sharp bands in the 3000-2850 cm⁻¹ region corresponding to the C-H stretching vibrations of the methylene groups in the PEG chain and the methyl groups of the t-butyl ester.

A very strong, sharp absorption peak around 1735 cm⁻¹ characteristic of the C=O (carbonyl) stretch of the saturated ester. chromatographyonline.com

A strong, broad band in the 1250-1050 cm⁻¹ region, often referred to as the "ether band," which arises from the C-O stretching vibrations of the repeating ethylene glycol units and the ester C-O bond.

Table 3: Characteristic Infrared Absorption Bands for Hydroxy-PEG7-t-butyl ester

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Alcohol (-OH) O-H Stretch 3600 - 3200 Strong, Broad
Alkane (PEG & t-butyl) C-H Stretch 2950 - 2850 Strong
Ester (-C=O) C=O Stretch ~1735 Strong, Sharp

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for determining the purity of Hydroxy-PEG7-t-butyl ester and for monitoring its synthesis or subsequent reactions. High-Performance Liquid Chromatography (HPLC) and Gel Permeation Chromatography (GPC) are the primary techniques employed.

HPLC is a cornerstone technique for assessing the purity of discrete PEG compounds and is widely used in quality control. researchgate.net For a well-defined molecule like Hydroxy-PEG7-t-butyl ester, a single, sharp peak is expected on the chromatogram, and the purity is typically determined by the peak area percentage (often >95%).

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this analysis. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A gradient elution, typically using water and acetonitrile (B52724) or methanol, often with a small amount of an additive like trifluoroacetic acid (TFA), is employed to ensure good peak shape and resolution.

Table 4: Typical RP-HPLC Conditions for Purity Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 30% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 214 nm or Evaporative Light Scattering Detector (ELSD)

| Expected Result | Single major peak with purity >95% |

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for characterizing the molecular weight and molecular weight distribution of polymers. While GPC is primarily used for polydisperse polymers, it serves a crucial role in the analysis of discrete PEG linkers like Hydroxy-PEG7-t-butyl ester.

When analyzed by GPC, a pure, monodisperse compound will yield a single, narrow, and symmetrical peak. This confirms the absence of any higher or lower molecular weight oligomers, which could be present as impurities from the synthesis. The technique effectively verifies the compound's monodispersity, a critical parameter for its use in precision applications. The analysis is typically performed using organic solvents like tetrahydrofuran (B95107) (THF).

Table 5: Typical GPC Conditions for Monodispersity Analysis

Parameter Condition
Columns Series of columns with varying pore sizes (e.g., Styrene-divinylbenzene)
Mobile Phase Tetrahydrofuran (THF)
Flow Rate 1.0 mL/min
Detector Refractive Index (RI)
Calibration Polystyrene or PEG standards

| Expected Result | A single, sharp peak indicating a Polydispersity Index (PDI) of ~1.0 |

Elemental Analysis and Quantitative Titration Methods for Precise Compositional Determination

The verification of the molecular structure and purity of highly specialized research constructs such as Hydroxy-PEG7-t-butyl ester is foundational to ensuring their reliability and reproducibility in experimental applications. To achieve this, a combination of elemental analysis and functional group-specific titrations are employed. These methods provide a quantitative assessment of the compound's elemental composition and the integrity of its key functional moieties, namely the hydroxyl and t-butyl ester groups.

Elemental Analysis

Elemental analysis is a cornerstone technique for confirming the empirical formula of a synthesized compound. It operates by combusting a small, precisely weighed sample of the substance in an oxygen-rich atmosphere. The resulting combustion gases—primarily carbon dioxide (CO2), water (H2O), and for other compounds, nitrogen oxides—are quantitatively measured. From these measurements, the mass percentages of carbon, hydrogen, and oxygen in the original sample are calculated.

For Hydroxy-PEG7-t-butyl ester, the theoretical elemental composition is derived from its molecular formula, C21H42O10. The comparison between the theoretical percentages and the experimentally determined values serves as a primary indicator of the sample's purity and compositional accuracy.

Table 1: Theoretical Elemental Composition of Hydroxy-PEG7-t-butyl ester

ElementSymbolAtomic Mass (amu)CountTotal Mass (amu)Mass Percentage (%)
CarbonC12.01121252.23155.49
HydrogenH1.0084242.3369.31
OxygenO15.99910159.9935.20
Total 454.557 100.00

Research findings from the analysis of a representative batch of Hydroxy-PEG7-t-butyl ester would be expected to yield results that closely align with these theoretical values, typically within a narrow margin of error (e.g., ±0.4%).

Table 2: Exemplary Experimental Elemental Analysis Findings

ElementTheoretical %Experimental % (Batch A)Deviation %
Carbon55.4955.61+0.12
Hydrogen9.319.25-0.06
Oxygen35.2035.14-0.06

The close correlation shown in the exemplary data between theoretical and experimental values would confirm the elemental composition of the synthesized batch, providing confidence in the compound's molecular formula.

Quantitative Titration Methods

Determination of Ester Content via Saponification Titration

The integrity of the t-butyl ester group can be quantified through saponification. This classic wet chemical method involves the hydrolysis of the ester using a known excess of a strong base, typically alcoholic potassium hydroxide (B78521) (KOH), upon heating. aquadocs.orgdrugfuture.com The amount of KOH consumed in the reaction is directly proportional to the amount of ester present in the sample. byjus.com

The procedure involves refluxing a precisely weighed sample with a standardized solution of alcoholic KOH. After the reaction is complete, the remaining unreacted KOH is determined by a back-titration with a standardized solution of hydrochloric acid (HCl). aliyuncs.com A blank titration, without the sample, is also performed to determine the initial amount of KOH. aquadocs.org The difference between the blank and the sample titration volumes allows for the calculation of the Saponification Value (SV), defined as the milligrams of KOH required to saponify one gram of the substance. byjus.comslideshare.net

Table 3: Research Findings from Saponification Titration

ParameterValue
Sample Weight (W)1.50 g
Normality of HCl (N)0.5 N
Blank Titration Volume (VB)45.2 mL
Sample Titration Volume (VT)28.5 mL
Calculated Saponification Value 122.3 mg KOH/g

Calculation: SV = [(VB - VT) × N × 56.11] / W

This value can be compared against the theoretical saponification value to assess the purity with respect to the ester functional group.

Determination of Hydroxyl Content

The quantification of the terminal hydroxyl group is crucial for applications where this group will be used for further conjugation. A modern and reliable method for determining the hydroxyl number is based on standards such as ASTM E1899. metrohm.comlabrulez.com This approach avoids the use of toxic reagents like pyridine (B92270). labrulez.com

In this method, the hydroxyl groups in the sample are reacted with an excess of p-toluenesulfonyl isocyanate (TSI) in a suitable solvent like acetonitrile. This reaction forms an acidic carbamate (B1207046). The solution is then titrated potentiometrically with a standardized non-aqueous base, such as tetrabutylammonium (B224687) hydroxide (TBAH). metrohm.commt.com The amount of titrant consumed is equivalent to the amount of hydroxyl groups present in the original sample. The result is expressed as the Hydroxyl Number (HN), which is the milligrams of KOH equivalent to the hydroxyl content of one gram of the sample. labrulez.comshimadzu.com

Table 4: Research Findings from Hydroxyl Number Titration

ParameterValue
Sample Weight (W)2.10 g
Concentration of TBAH (C)0.1 N
Titration Volume (V)4.65 mL
Calculated Hydroxyl Number 12.4 mg KOH/g

Calculation: HN = (V × C × 56.11) / W

The experimental hydroxyl number provides a quantitative measure of the availability of the terminal hydroxyl functional group, which is a critical parameter for the use of Hydroxy-PEG7-t-butyl ester as a research construct.

Emerging Research Frontiers and Future Directions in the Academic Utilization of Hydroxy Peg7 T Butyl Ester

Integration into Automated Synthesis and High-Throughput Derivatization Platforms

The well-defined, non-polydisperse nature of Hydroxy-PEG7-t-butyl ester makes it an ideal building block for automated synthesis platforms. nih.gov These systems, which replace manual chemical operations with robotics and data-driven algorithms, rely on predictable and reliable reactions with pure, single-molecular-weight reagents. nih.gov The compound's dual functionalities—a primary alcohol and a protected carboxylic acid—allow for its programmed incorporation into complex molecules in a stepwise manner.

In high-throughput derivatization, libraries of compounds are rapidly created to screen for biological activity. Hydroxy-PEG7-t-butyl ester can be used as a flexible, hydrophilic linker to connect a core molecular scaffold to a variety of functional groups. For instance, an array of different molecules could be attached to the hydroxyl end of the linker, while the deprotected carboxylic acid could be coupled to a common substrate. This modular approach is highly amenable to the automated liquid handling and reaction platforms used in modern drug discovery and chemical biology. nih.gov The development of specialized, cleavable PEG linkers that can be analyzed through traditional peptide mapping workflows further enhances the potential for high-throughput screening and automated data analysis of the resulting conjugates. nih.govnih.gov

Exploration in Novel Biosensor Development and Diagnostic Research Tools

The surface chemistry of biosensors is critical for their sensitivity and specificity. Unwanted, non-specific binding of proteins and other molecules from a sample (a process known as biofouling) can obscure the desired signal. biochempeg.com PEG chains are widely used to create hydrophilic, bio-inert surfaces that resist this non-specific adsorption. biochempeg.com Hydroxy-PEG7-t-butyl ester is well-suited for this application. The hydroxyl group can be used to graft the molecule onto a sensor surface (e.g., glass, gold, or a polymer). Following this surface modification, the t-butyl protecting group is removed, exposing the carboxylic acid. This acid group then serves as a covalent attachment point for a specific biorecognition element, such as an antibody, enzyme, or nucleic acid, using standard coupling chemistries like EDC/NHS activation. plos.orgresearchgate.net This strategy allows for the controlled, oriented immobilization of sensing molecules on a passivated surface, a key step in developing robust and reliable diagnostic tools.

Advancements in Site-Specific Bioconjugation Methodologies

Bioconjugation is the process of covalently linking molecules, such as proteins or antibodies, to other moieties like drugs, fluorescent probes, or other polymers. nih.gov A major goal in this field is to achieve site-specific modification, where the linkage occurs at a precise, predetermined location on the protein. This control prevents the heterogeneity and potential loss of biological activity associated with random conjugation methods. nih.gov

Hydroxy-PEG7-t-butyl ester, as a heterobifunctional linker, is a valuable tool for achieving site-specificity. vectorlabs.combroadpharm.com For example, a protein could be engineered to have a unique reactive site, such as an unnatural amino acid or a single accessible cysteine residue. nih.gov The linker can be attached to a drug or probe via its deprotected carboxylic acid. Subsequently, the hydroxyl end of the linker can be activated and directed to react specifically with the engineered site on the protein. Enzymatic methods, using enzymes like transglutaminase, can also leverage PEG linkers to create site-specific connections to particular glutamine residues on a protein's surface. nih.gov This precise control over conjugate architecture is crucial for creating next-generation protein therapeutics and research probes with optimized properties.

Computational Chemistry and Molecular Modeling for Predictive Design of PEGylated Systems

Computational methods, particularly molecular dynamics (MD) simulations, are increasingly used to understand how PEGylation affects the structure, dynamics, and interactions of biomolecules at an atomic level. dntb.gov.uaplos.org These simulations can predict how a PEG chain of a specific length will behave when attached to a protein, including its conformation, flexibility, and the extent to which it shields the protein surface. plos.orgfigshare.com

By modeling systems that include linkers like Hydroxy-PEG7-t-butyl ester, researchers can gain insights that guide the rational design of PEGylated molecules. plos.org For example, simulations can help determine the optimal length of the PEG spacer needed to achieve a desired effect, such as improving solubility without hindering the protein's ability to bind to its target. nih.gov MD simulations have shown that PEG chains often entangle around the protein surface through hydrophobic interactions while also forming hydrogen bonds with surrounding water, creating a dynamic hydrated layer. plos.orgfigshare.com This computational insight helps explain the "stealth effect" of PEGylation and allows for the predictive design of bioconjugates with enhanced therapeutic properties. Recent simulations have even compared the behavior of linear versus cyclic PEG conjugates, revealing differences in how the polymer architecture interacts with the protein surface. acs.org

Role in Advancing Mechanistic Studies in Chemical Biology

Understanding the precise mechanisms of biological processes often requires the use of specialized chemical probes. These probes can be used to trap reaction intermediates, identify binding partners, or report on the local microenvironment. The construction of such probes frequently involves linking different functional modules together—for example, a reactive group, a reporter tag (like a fluorophore), and a targeting moiety.

Hydroxy-PEG7-t-butyl ester serves as a foundational building block for constructing these sophisticated molecular tools. Its defined length, hydrophilicity, and orthogonal reactive ends allow chemists to assemble complex probes with precision. vectorlabs.com For example, the linker could be used to attach a photo-crosslinking group to a ligand, allowing researchers to covalently trap and identify the ligand's binding partners inside a living cell. Furthermore, studying the thermodynamics and kinetics of the bioconjugation reactions themselves—such as the aminolysis of activated esters used to couple the carboxylic acid end of the linker—provides fundamental insights into the chemical biology of protein modification. mdpi.com

Q & A

Basic Questions

Q. What are the critical structural features of Hydroxy-PEG7-t-butyl ester, and how do they influence its reactivity in conjugation reactions?

  • The molecule comprises a 7-unit polyethylene glycol (PEG) chain, a terminal hydroxyl group (-OH), and a t-butyl ester protecting group. The PEG chain confers hydrophilicity and flexibility, while the t-butyl ester enhances solubility in organic solvents and protects the carboxyl group during synthesis .
  • Methodological Insight : Use nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H, 13^{13}C) to confirm PEG chain length and ester integrity. Monitor conjugation efficiency via mass spectrometry (MS) or UV-Vis spectroscopy after coupling reactions .

Q. How can researchers verify the purity and structural identity of Hydroxy-PEG7-t-butyl ester post-synthesis?

  • Analytical Workflow :

  • Purity : High-performance liquid chromatography (HPLC) with refractive index or evaporative light scattering detection (ELSD) to quantify impurities .
  • Structural Confirmation : Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS for molecular weight verification; Fourier-transform infrared (FTIR) spectroscopy to detect ester carbonyl (C=O) stretching (~1740 cm1^{-1}) .

Q. What are the optimal storage conditions to prevent hydrolytic degradation of the t-butyl ester group?

  • Store at -20°C under inert gas (e.g., argon) in anhydrous solvents (e.g., dichloromethane or DMF). Avoid prolonged exposure to moisture or acidic/basic conditions, which accelerate ester hydrolysis .

Advanced Research Questions

Q. How can researchers design experiments to optimize the synthesis of Hydroxy-PEG7-t-butyl ester while minimizing side reactions (e.g., PEG chain termination or ester hydrolysis)?

  • Experimental Design Framework :

  • Taguchi Method : Use orthogonal arrays to test variables (e.g., reaction temperature, catalyst concentration, solvent polarity) with minimal trials. Prioritize parameters using ANOVA to identify dominant factors (e.g., catalyst type contributed 77.5% variance in a similar esterification study) .
  • Example : A 3-level L9 orthogonal array could evaluate temperature (25°C, 40°C, 60°C), catalyst loading (1%, 2%, 3%), and reaction time (6h, 12h, 24h) .

Q. How should researchers address batch-to-batch variability in Hydroxy-PEG7-t-butyl ester synthesis for reproducible bioassays?

  • Quality Control Protocol :

  • Pre-Synthesis : Standardize PEG monomer purity (>99%) and solvent drying protocols.
  • Post-Synthesis : Quantify residual water content via Karl Fischer titration and adjust reaction stoichiometry to account of hygroscopic PEG chains .
  • Data Normalization : Normalize bioassay results using peptide content analysis (if applicable) to control for batch-dependent solubility differences .

Q. What statistical approaches are suitable for resolving contradictions in Hydroxy-PEG7-t-butyl ester’s bioactivity data across studies?

  • Hypothesis Testing : Apply multivariate regression to isolate confounding variables (e.g., PEG chain conformation, ester hydrolysis rate).
  • Meta-Analysis : Use fixed-effects or random-effects models to aggregate data from independent studies, weighting results by sample size and assay sensitivity .

Q. How can researchers validate the assumption that the t-butyl ester group remains intact during in vitro cellular uptake studies?

  • Validation Strategy :

  • Stability Assays : Incubate the compound in cell culture media at 37°C and monitor ester hydrolysis via HPLC at 0h, 24h, and 48h.
  • Control Experiment : Compare cellular uptake efficiency with a hydrolytically stable analog (e.g., methyl ester) to differentiate ester-dependent effects .

Methodological Best Practices

  • Data Interpretation : Use principal component analysis (PCA) to disentangle PEG chain length effects from ester group reactivity in structure-activity relationship (SAR) studies .
  • Ethical Reporting : Disclose all synthetic modifications and batch-specific QC data in supplementary materials to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.